5-Fluoronaphthalen-1-ol
Overview
Description
5-Fluoronaphthalen-1-ol is an organic compound belonging to the family of naphthalenols. It is characterized by the presence of a fluorine atom at the 5th position and a hydroxyl group at the 1st position on the naphthalene ring. This compound is a white crystalline solid that is soluble in organic solvents. It has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Fluoronaphthalen-1-ol involves the fluorination of naphthalene. This reaction typically requires the use of hydrogen fluoride and an alcohol as reactants under specific reaction conditions . Another synthetic route involves the use of phenol, 2-(2-propen-1-yl)-3-(trifluoromethyl)- as a starting material .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are also crucial due to the use of reactive fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
5-Fluoronaphthalen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions include various fluorinated naphthalene derivatives, which can be further utilized in different applications.
Scientific Research Applications
5-Fluoronaphthalen-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and ability to form stable interactions with biological molecules. This can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Fluoronaphthalene: Another fluorinated naphthalene derivative with the fluorine atom at the 1st position.
2-Fluoronaphthalene: A compound with the fluorine atom at the 2nd position.
6-Fluoronaphthalen-1-ol: A similar compound with the fluorine atom at the 6th position.
Uniqueness
5-Fluoronaphthalen-1-ol is unique due to the specific positioning of the fluorine atom and hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other fluorinated naphthalene derivatives may not be as effective.
Biological Activity
5-Fluoronaphthalen-1-ol is an organic compound characterized by its unique structure, featuring a hydroxyl group (-OH) at the 1-position and a fluorine atom at the 5-position of the naphthalene ring. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and material science.
- Molecular Formula : C₁₀H₇FO
- Molecular Weight : Approximately 168.16 g/mol
- Solubility : Soluble in organic solvents, with moderate lipophilicity due to the presence of the fluorine atom.
Synthesis
This compound can be synthesized through various methods, including:
- Fluorination of Naphthalene : Utilizing hydrogen fluoride in the presence of an alcohol.
- Palladium-Catalyzed Reactions : Such as C-H bond activation for introducing functional groups onto the naphthalene core .
Antibacterial and Antifungal Properties
Preliminary studies indicate that this compound exhibits antibacterial and antifungal activities. The presence of the hydroxyl group enhances its interaction with biological membranes and targets, potentially disrupting cellular processes in pathogens.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. The fluorine atom increases reactivity, allowing for stable interactions with biomolecules, which can modulate enzyme activity or influence signaling pathways related to inflammation and cellular responses .
Study on Antimicrobial Activity
A study conducted on various fluorinated naphthalene derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent.
Interaction with Biological Targets
Research has shown that this compound can influence pathways related to inflammation. In vitro assays revealed that the compound could inhibit specific pro-inflammatory cytokines, suggesting a role in modulating immune responses . This activity positions it as a candidate for further development in anti-inflammatory therapies.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Fluoronaphthalen-1-ol | C₁₀H₇FO | Different substitution pattern; less lipophilic |
6-Fluoronaphthalen-1-ol | C₁₀H₇FO | Different position of fluorine; varied reactivity |
8-Bromo-5-fluoronaphthalen-1-ol | C₁₀H₆BrFO | Contains bromine; alters physical properties |
3-Fluoronaphthalene | C₉H₇F | Lacks hydroxyl group; different reactivity profile |
2-Fluoronaphthalene | C₉H₇F | Similar structure; different substitution pattern |
The distinct substitution pattern of this compound contributes to its enhanced biological activities compared to other derivatives, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
5-fluoronaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQITEWKYHQQHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491403 | |
Record name | 5-Fluoronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61761-32-8 | |
Record name | 5-Fluoronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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